molecular formula C11H10N2O2 B6153082 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 64252-02-4

3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

Cat. No.: B6153082
CAS No.: 64252-02-4
M. Wt: 202.2
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Description

Contextualization within Indole (B1671886) Chemistry Research

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry and natural products. The C3 position of the indole ring is particularly nucleophilic and prone to electrophilic substitution, making it a common site for functionalization. The introduction of various substituents at this position has led to the development of numerous biologically active compounds.

The chemistry of 3-substituted indoles is extensive, with a long history of methods developed for their synthesis and modification. rsc.org Research has explored the introduction of alkyl, acyl, and other functional groups to create diverse molecular architectures. The addition of a nitroalkene moiety, as seen in 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole, introduces a highly versatile functional group that can participate in a wide array of chemical transformations. rsc.org This positions the compound as a key building block in the synthesis of complex indole derivatives, such as tryptamines and polycyclic indole alkaloids. umn.edumdpi.com

Significance of Nitroalkene Motifs in Synthetic and Medicinal Chemistry

Nitroalkenes are powerful and versatile functional groups in organic synthesis. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This property is exploited in a variety of important chemical reactions, including:

Michael Additions: Nitroalkenes are excellent Michael acceptors, readily reacting with a wide range of nucleophiles. wikipedia.org

Diels-Alder Reactions: They can act as activated dienophiles in cycloaddition reactions. wikipedia.org

Heterocycle Synthesis: Nitroalkenes are precursors for the synthesis of numerous nitrogen- and oxygen-containing heterocycles, such as pyrroles, piperidines, and tetrahydro-1,2-oxazines. rsc.orgrsc.org

Cascade Reactions: Their high reactivity allows them to participate in multi-component and cascade reactions, enabling the efficient construction of complex molecules. rsc.org

In medicinal chemistry, the nitroalkene motif is recognized for its electrophilic nature, which allows it to interact with biological nucleophiles. This has led to the investigation of nitroalkene-containing compounds as modulators of various signaling pathways. For instance, fatty acid nitroalkenes have been shown to regulate Nrf2 and NF-κB signaling, which are involved in antioxidant and inflammatory responses. researchgate.net More recently, nitroalkene derivatives have been developed as inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in innate immunity and inflammatory diseases. nih.gov

Overview of Historical and Contemporary Research Trajectories

Historically, research into the reaction of indoles with nitroalkenes dates back to the mid-20th century. Early work focused on the "nitroethylation" of indoles as a synthetic route to tryptamines, which are important neurotransmitters and psychedelic compounds. umn.edu These studies established the fundamental reactivity of the indole nucleus with nitroolefins.

Contemporary research has expanded significantly on this foundation. Modern synthetic methods focus on developing more efficient, selective, and environmentally benign ways to synthesize 3-substituted indoles and their derivatives. This includes the development of metal-free reaction conditions and the use of novel catalysts. rsc.orgnih.gov There is also a growing interest in the application of these compounds in cascade reactions to build complex molecular scaffolds. mdpi.comnih.gov For example, recent studies have shown that 3-nitroindoles can act as either electrophiles or nucleophiles depending on the reaction conditions, opening up new avenues for the synthesis of diverse indole derivatives. mdpi.comresearchgate.net The conversion of related 3-(2-nitroethyl)-1H-indoles into other valuable synthetic intermediates like 2-(1H-indol-2-yl)acetonitriles highlights the ongoing efforts to manipulate this functional group. mdpi.comnih.gov

Current Academic Significance and Research Gaps

Currently, the academic significance of this compound lies primarily in its role as a versatile synthetic intermediate. The combination of the indole nucleus with the reactive nitroalkene functionality provides a platform for the construction of a wide range of heterocyclic compounds. The potential for this compound and its derivatives to serve as precursors to biologically active molecules continues to drive research interest.

However, there are notable research gaps. While the general reactivity of indoles and nitroalkenes is well-studied, there is a lack of comprehensive studies focused specifically on the biological activity of this compound itself. Much of the medicinal chemistry research has focused on other types of nitroalkenes, such as fatty acid nitroalkenes or β-nitrostyrenes. researchgate.netnih.gov Therefore, a significant opportunity exists to explore the pharmacological profile of this specific compound and its derivatives. Furthermore, while various synthetic methods can produce this compound, the development of more atom-economical and sustainable synthetic routes remains an area for continued investigation.

Properties

CAS No.

64252-02-4

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursors

Direct Synthesis Strategies for 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

Direct synthesis strategies provide the most straightforward route to this compound, typically involving the reaction of a suitable indole (B1671886) precursor with a nitroalkane.

Condensation Reactions Involving Indole-3-carbaldehyde and Nitroalkanes

The most common and direct method for the synthesis of this compound is the condensation reaction between indole-3-carbaldehyde and a nitroalkane, specifically nitroethane. This reaction can be classified as a Henry reaction (nitro-aldol reaction) or a Knoevenagel condensation, depending on the specific reaction conditions and the nature of the catalyst employed. wikipedia.orgnih.gov The initial step involves the formation of a β-hydroxy nitro-compound, which then undergoes dehydration to yield the target α,β-unsaturated nitroalkene. derpharmachemica.com

The reaction is typically carried out in the presence of a basic catalyst, which facilitates the deprotonation of the nitroalkane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of indole-3-carbaldehyde. Subsequent elimination of a water molecule drives the reaction towards the formation of the stable conjugated system. A variety of bases can be used to catalyze this transformation, ranging from simple ammonium (B1175870) salts to more complex amine catalysts. derpharmachemica.com For instance, the use of ammonium acetate (B1210297) in refluxing nitromethane (B149229) has been reported to be an effective method. derpharmachemica.com

Table 1: Examples of Condensation Reactions for the Synthesis of this compound

Catalyst/Reagents Solvent Reaction Conditions Yield (%) Reference
Ammonium acetate Nitromethane Reflux Not specified derpharmachemica.com
Piperidine (B6355638), Acetic acid Not specified Not specified Good acgpubs.org
Benzylamine Not specified Reflux, 1h 70-75 derpharmachemica.com
LiAlH4 (for reduction of nitrovinyl intermediate) Tetrahydrofuran/Ether Not specified 65-70 derpharmachemica.com

One-Pot Multicomponent Approaches

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 3-substituted indoles from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are less commonly reported, the general strategy often involves the in-situ formation of indole-3-carbaldehyde or a reactive equivalent, followed by its condensation with a nitroalkane.

For example, a three-component reaction involving an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound can lead to functionalized indoles. rsc.org A potential one-pot approach for the target molecule could involve the reaction of indole, an appropriate aldehyde, and a nitroalkane under suitable catalytic conditions. researchgate.net The development of such MCRs is an active area of research, aiming to streamline the synthesis of this important class of compounds. Some studies have explored the use of a base catalyst to condense 1H-indole-3-carbaldehyde, an aldehyde, and acetonitrile (B52724) in a single pot. researchgate.net

Catalytic Methodologies in Nitroalkene Indole Synthesis

The use of catalysts is crucial in the synthesis of this compound to enhance reaction rates, improve yields, and in some cases, control stereoselectivity. Both acid and base catalysis have been extensively studied, and more recently, organocatalytic approaches have emerged as a powerful tool.

While base catalysis is more common for the condensation step, acid catalysis can play a role in certain synthetic routes. For instance, in some multi-step sequences, an acid catalyst might be used for the formation of an intermediate which then reacts to form the final product. nih.gov Mildly acidic conditions, using reagents like acetic acid, are sometimes employed in conjunction with a base to facilitate the Knoevenagel condensation. acgpubs.org The use of sulfamic acid has also been reported as an efficient catalyst in multicomponent reactions for the synthesis of other indole derivatives. nih.gov

Base catalysis is the cornerstone of the Henry and Knoevenagel reactions used to synthesize this compound. derpharmachemica.com The choice of base can significantly influence the reaction outcome. Simple inorganic bases, such as sodium hydroxide, and organic bases like triethylamine, piperidine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been utilized. researchgate.net Piperidine, often used with acetic acid, is a classic catalyst for the Knoevenagel condensation. acgpubs.org Studies have shown that the yield of the desired product can vary depending on the base used, with piperidine sometimes providing higher yields compared to DBU or triethylamine. researchgate.net

Table 2: Comparison of Bases in the Synthesis of Indole Derivatives

Base Yield (%) Reference
Piperidine 90 researchgate.net
DBU 70 researchgate.net
Et3N 80 researchgate.net

Organocatalysis has emerged as a powerful strategy for the synthesis of nitroalkenes, offering mild reaction conditions and the potential for asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are still developing, the principles can be readily applied. Chiral amines and their derivatives, such as prolinol ethers, have been successfully used to catalyze the Michael addition of aldehydes to nitroalkenes, a reaction that shares mechanistic features with the condensation reactions used to form the target compound. nih.gov

These catalysts operate by forming a nucleophilic enamine intermediate with the aldehyde or a related species, which then reacts with the nitroalkene. This approach could be adapted to the condensation of indole-3-carbaldehyde with nitroethane. The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, holds great promise for achieving high efficiency and enantioselectivity in these transformations.

Metal-Catalyzed Systems (e.g., Palladium, Copper)

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Both palladium and copper catalysts have been employed in the synthesis of indole derivatives, including those with nitrovinyl substituents.

Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, are powerful methods for the functionalization of the indole core. nih.govnih.gov For instance, a palladium-catalyzed intramolecular arene-alkene coupling reaction of N-aryl β-nitroenamines has been developed to produce 3-nitroindoles. nih.gov This approach can be adapted for the synthesis of this compound by selecting the appropriate starting materials. The use of palladium catalysts like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with a suitable base and solvent is typical for these transformations. nih.gov Research has shown that these methods can offer good to excellent yields and tolerate a range of functional groups on the indole ring. nih.gov Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes has been explored as a route to indoles, which could be conceptually applied to the synthesis of the target compound. mdpi.com

Copper-catalyzed reactions have also been utilized for the synthesis of functionalized indoles. figshare.comrsc.org These methods can offer a more cost-effective alternative to palladium-based systems. Copper catalysts can be used in reactions such as the vinylation of indoles or the coupling of indoles with nitro-olefins. figshare.comresearchgate.net For example, a copper-catalyzed reaction between an appropriately substituted indole and a nitro-olefin derivative could yield the desired product. The choice of copper salt and ligands is crucial for achieving high selectivity and yield. rsc.org

Catalyst SystemReaction TypeKey Features
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Intramolecular arene-alkene coupling, Reductive cyclizationHigh efficiency, good functional group tolerance. nih.govnih.govmdpi.com
Copper (e.g., CuI, Cu(OTf)₂)N-Vinylation, Coupling with nitro-olefinsCost-effective, mild reaction conditions. figshare.comrsc.orgresearchgate.net

Precursor Design and Elaboration Strategies

The successful synthesis of this compound is highly dependent on the strategic design and synthesis of its precursors. This involves the preparation of the nitroalkane side chain and the functionalization of the indole nucleus.

Synthesis of Nitroethane and Nitropropane Derivatives

The nitroalkane component, specifically a derivative of nitropropane, is a key building block for the nitrovinyl side chain. The synthesis of such derivatives often starts from simple nitroalkanes like nitroethane. wikipedia.org The Henry reaction (nitroaldol reaction) is a classic and versatile method for forming the carbon-carbon bond between an aldehyde and a nitroalkane. wikipedia.org In the context of synthesizing the target compound, benzaldehyde (B42025) or a substituted benzaldehyde can be reacted with nitroethane in the presence of a basic catalyst to form 1-phenyl-2-nitropropene. wikipedia.org This intermediate can then be further modified or directly coupled with the indole nucleus.

Functionalization of the Indole Nucleus

The indole nucleus can be functionalized at the C3 position to introduce the nitrovinyl side chain. Direct electrophilic substitution of indole with a suitable electrophile derived from 1-nitropropene (B103210) is a potential route. However, controlling the regioselectivity and avoiding polymerization can be challenging.

A more controlled approach involves the pre-functionalization of the indole at the C3 position with a group that can be readily converted to the desired side chain. For example, the introduction of a formyl group at the C3 position (indole-3-carboxaldehyde) provides a handle for a subsequent condensation reaction. The reaction of indole-3-carboxaldehyde (B46971) with nitroethane under Henry reaction conditions would directly yield this compound.

Protecting the nitrogen of the indole ring, for instance with a tosyl or Boc group, can be beneficial in some synthetic strategies to increase stability and influence reactivity during subsequent functionalization steps. nih.govresearchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact and improve safety. For the synthesis of this compound, several green approaches have been explored.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, offers significant environmental benefits by reducing solvent waste. mdpi.com For certain reaction types, such as 1,3-dipolar cycloadditions that can be conceptually related to the synthesis of heterocyclic systems, solvent-free conditions have been shown to reduce reaction times and maintain or even improve yields and selectivity. mdpi.comresearchgate.net The feasibility of a solvent-free approach for the condensation of indole with a nitroalkene precursor would depend on the physical properties of the reactants and the reaction temperature required. Organocatalytic methods under solvent-free conditions have also been developed for related transformations. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijpsjournal.com The use of microwave irradiation can lead to significantly reduced reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govijpsjournal.com The synthesis of various indole derivatives has been successfully achieved using microwave assistance. nih.govnih.gov For example, a rapid microwave-assisted intramolecular arene-alkene coupling reaction of N-aryl β-nitroenamines has been reported for the synthesis of 3-nitroindoles. nih.govnih.gov This technique could be effectively applied to the synthesis of this compound, particularly for steps like the condensation or coupling reactions, potentially under solvent-free conditions to further enhance the green credentials of the synthesis. ijpsjournal.commdpi.com

Green Chemistry ApproachAdvantages
Solvent-Free ConditionsReduced solvent waste, potential for shorter reaction times and improved yields. mdpi.comresearchgate.netnih.gov
Microwave-Assisted SynthesisDrastically reduced reaction times, higher yields, cleaner reactions. nih.govijpsjournal.comnih.govmdpi.com

Stereochemical Control in Nitroalkene Indole Synthesis

The synthesis of this compound requires precise control over two key aspects of its structure: the point of attachment on the indole ring (regioselectivity) and the geometry of the carbon-carbon double bond (E/Z isomerism).

Regioselectivity Considerations

The indole nucleus is an electron-rich aromatic system, with the highest electron density and, consequently, the greatest reactivity towards electrophiles located at the C3 position. This inherent electronic property dictates the regioselectivity of many of its reactions. The reaction of indole with a nitroalkene, such as 1-nitropropene, proceeds via an electrophilic substitution or a conjugate addition (Michael-type) mechanism. In either case, the nucleophilic attack from the indole ring occurs preferentially from the C3 position.

This high regioselectivity for C3 substitution is a well-documented phenomenon in indole chemistry. For instance, the reaction of various indole derivatives with nitroalkenes under acidic or Lewis acidic conditions consistently yields 3-substituted products. researchgate.netnih.govsemanticscholar.org The formation of the thermodynamically stable product resulting from attack at the C3-position is the driving force for this selectivity. While C2 functionalization is possible, it typically requires specific directing groups or catalytic systems designed to override the natural reactivity of the indole ring. researchgate.net In the absence of such controlling elements, the reaction of indole with an electrophilic nitroalkene like 1-nitropropene is expected to produce the 3-substituted isomer with high fidelity.

Table 2: Regioselectivity in Reactions of Indole with Electrophiles

Indole Derivative Electrophile/Reaction Type Product Regioselectivity Reference
Indole Nitrones (with HCl) 3-Indolylhydroxylamines C3-Selective researchgate.net
Indole β-Nitrostyrene (in EtOH/AcOH) 3-(2-Nitro-1-phenylethyl)-1H-indole C3-Selective nih.gov
N-Protected Indoles Acetyl Nitrate (B79036) N-Protected 3-Nitroindoles C3-Selective researchgate.net
2-Methylindole 4-Methyl-2-(2-nitrovinyl)phenol 3-(1H-Indol-3-yl)benzofuran-2(3H)-one Initial attack at C3 semanticscholar.org

E/Z Isomer Control in Olefin Formation

The designation "(1E)" in the compound name specifies the stereochemistry of the double bond, indicating that the indole ring and the nitro group are on opposite sides of the vinyl linkage. Achieving control over this E/Z isomerism is critical. The most common method for synthesizing such β-nitrovinyl indoles is the Henry condensation reaction, which involves the base-catalyzed reaction of an aldehyde (indole-3-carboxaldehyde) with a nitroalkane (nitroethane), followed by dehydration of the resulting nitro-alcohol intermediate.

The stereochemical outcome of this reaction is often controlled during the dehydration step. The elimination of water is typically performed under conditions that favor the formation of the more thermodynamically stable isomer. The (E)-isomer of 3-(2-nitrovinyl)indoles is generally more stable than the (Z)-isomer due to minimized steric repulsion between the bulky indole ring at C1 of the alkene and the nitro group at C2.

Studies on the condensation of 2-formylindoles with nitroalkanes have reported the exclusive formation of the (E)-isomer, as confirmed by 1H NMR and NOE experiments. researchgate.net Similarly, syntheses of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole have been successfully performed, indicating that the E-configuration is the preferred outcome. nih.gov The reaction conditions, such as the choice of catalyst and solvent, can influence the E/Z ratio, but for many simple systems, the thermodynamic preference for the E-isomer dominates, leading to its formation as the major or sole product. nih.gov

Table 3: Stereoselective Formation of (E)-Nitroalkenes in Indole Synthesis

Reactants Catalyst/Conditions Product Stereochemical Outcome Reference
2-Formylindoles, Nitroalkanes Ammonium Chloride 2-(2'-Nitrovinyl)indoles Exclusive (E)-isomer formation observed. researchgate.net
2-Methyl-indole-3-carbaldehyde, Nitromethane Ammonium Acetate, Reflux (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole (E)-isomer synthesized for subsequent reactions. nih.gov
Aromatic Aldehydes, 2-Nitroethanol - β-Aryl-α-hydroxymethyl-α,β-unsaturated-nitroalkenes E-isomers of the intermediate nitro-alcohols. nih.gov

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole Formation

The synthesis of this compound is most commonly achieved through a Henry reaction, also known as a nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming method involves the condensation of an aldehyde, in this case, indole-3-carboxaldehyde (B46971), with a nitroalkane, nitroethane, in the presence of a base. wikipedia.orgresearchgate.netekb.eg The initial product, a β-nitro alcohol, typically undergoes subsequent dehydration under the reaction conditions to yield the target nitroalkene. wikipedia.orgorganic-chemistry.org

The formation of this compound proceeds through a multi-step pathway:

Nitronate Formation: The reaction is initiated by the deprotonation of nitroethane at the α-carbon by a base, forming a nucleophilic nitronate anion. The pKa of typical nitroalkanes is around 17, necessitating a sufficiently strong base for this step. wikipedia.org

Nucleophilic Attack: The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of indole-3-carboxaldehyde. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate. wikipedia.org

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base used in the first step, to yield a β-nitro alcohol, 1-(1H-indol-3-yl)-2-nitropropan-1-ol. wikipedia.org

Dehydration: This β-nitro alcohol intermediate can then undergo dehydration to form the final product, this compound. This elimination of water is often facilitated by the same basic catalyst and is driven by the formation of a stable, extended conjugated system.

All steps in the Henry reaction are considered reversible. wikipedia.org The transition state for the key C-C bond-forming step involves the approach of the planar nitronate to the carbonyl group of the aldehyde. The stereochemical outcome of this step can be influenced by the catalyst and reaction conditions, though for the synthesis of the achiral target molecule, this is less critical than in asymmetric variations of the reaction. wikipedia.org

Reactivity of the Nitropropene Moiety

The nitropropene moiety in this compound is a potent electrophile. The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the β-carbon (the carbon atom adjacent to the indole (B1671886) ring) highly susceptible to attack by nucleophiles. This reactivity is predominantly expressed through Michael addition reactions. masterorganicchemistry.comlibretexts.org

The Michael reaction, or conjugate addition, is the primary mode of reactivity for this compound and related 3-(2-nitrovinyl)indoles. libretexts.orgresearchgate.net In this process, a nucleophile adds to the β-carbon of the nitropropene unit. The reaction mechanism involves the attack of the nucleophile to form a resonancestabilized nitronate intermediate, which is subsequently protonated to give the final adduct. masterorganicchemistry.com The thermodynamic driving force for this reaction is the formation of a strong carbon-nucleophile single bond at the expense of a weaker carbon-carbon π-bond. masterorganicchemistry.com

A variety of carbon-based nucleophiles, particularly stabilized enolates, readily add to 3-(2-nitrovinyl)indoles. researchgate.netresearchgate.net These reactions provide a powerful tool for constructing more complex indole derivatives by forming new carbon-carbon bonds. researchgate.net The reactions are often carried out in the presence of a base to generate the nucleophilic enolate. libretexts.org In some cases, microwave activation has been used to accelerate the reaction and allow for the use of unprotected indoles. researchgate.netresearchgate.net

Common carbon nucleophiles include those derived from β-dicarbonyl compounds, which are particularly effective due to the high acidity of their α-hydrogens and the stability of the resulting enolates. libretexts.org

Table 1: Examples of Michael Addition with Carbon Nucleophiles

Nucleophile (Donor) Electrophile (Acceptor) Catalyst/Conditions Product Ref
Acetylacetone 3-(2-Nitroethenyl)-1H-indole EtOH, room temp. 3-(1H-Indol-3-yl)-4-nitropentan-2-one researchgate.net
Ethyl acetoacetate 3-(2-Nitroethenyl)-1H-indole EtOH, room temp. Ethyl 2-acetyl-3-(1H-indol-3-yl)-4-nitrobutanoate researchgate.net
Diethyl malonate (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole Thiourea catalyst, Toluene Diethyl 2-[1-(5-methoxy-1H-indol-3-yl)-2-nitroethyl]malonate encyclopedia.pub
2(5H)-Furanone 3-(2-Nitrovinyl)-1H-indole Dinuclear Zinc Complex, Toluene γ-[1-(1H-Indol-3-yl)-2-nitroethyl] substituted butenolide nih.gov

Heteroatom nucleophiles such as amines, thiols, and alcohols can also participate in Michael addition reactions with the nitropropene moiety. masterorganicchemistry.com Amines, in particular, are common nucleophiles for conjugate additions to α,β-unsaturated systems. youtube.com

Recent studies have shown that even the indole nitrogen of a protected 3-nitroindole can act as a nucleophile in an intramolecular aza-1,6-Michael addition to a para-quinone methide, highlighting the nucleophilic potential of nitrogen within the indole framework under specific conditions. mdpi.com While specific examples detailing the reaction of external N, O, and S nucleophiles with this compound are less common in the cited literature, the general reactivity pattern of Michael acceptors strongly supports the feasibility of these transformations.

Table 2: Examples of Michael Addition with Heteroatom Nucleophiles

Nucleophile (Donor) Electrophile (Acceptor) Catalyst/Conditions Product Type Ref
Amine (general) α,β-Unsaturated Ketone Methanol β-Amino Ketone youtube.com
N-Protected 3-Nitroindole para-Quinone Methide Base N-Alkylated Indole via aza-1,6-Michael addition mdpi.com

Reduction Reactions of the Nitro Group

The nitro group in this compound is susceptible to reduction, which can lead to various valuable synthetic intermediates. While direct reduction of the nitroalkene can be complex, the related saturated compound, 3-(2-nitroethyl)-1H-indole, provides insight into these transformations. The reduction of the nitro group in such systems can yield amines or other nitrogen-containing functionalities, which are pivotal in the synthesis of tryptamine (B22526) derivatives and other biologically active molecules. For instance, the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles has been reported, showcasing a transformation where the nitro group is ultimately replaced. researchgate.netnih.govnih.govmdpi.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-deficient double bond of the nitropropenyl side chain in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. wikipedia.orgyoutube.com These reactions, often employing nitrones or azomethine ylides as 1,3-dipoles, lead to the formation of five-membered heterocyclic rings, such as isoxazolidines. wikipedia.org The regioselectivity of these cycloadditions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.org

Furthermore, the indole nucleus itself, particularly in the form of 3-nitroindoles, can participate in dearomative [3+2] cycloaddition reactions. rsc.orgresearchgate.net For example, the reaction of 3-nitroindoles with fumaric acid amide esters can be controlled by the choice of base to yield diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org Nickel-catalyzed formal [3+2] cycloadditions between indoles and donor-acceptor cyclopropanes have also been developed for the synthesis of cyclopenta[b]indoles. mdpi.com

A summary of representative [3+2] cycloaddition reactions involving indole derivatives is presented in the table below.

Dipole/Reactant 2Dipolarophile/Reactant 1Catalyst/ConditionsProduct TypeRef.
NitroneAlkene/AlkyneThermal or CatalyticIsoxazolidine (B1194047)/Isoxazoline wikipedia.org
Azomethine Ylide3-NitroindoleBasePyrrolo[2,3-b]indole researchgate.net
Fumaric acid amide ester3-NitroindoleBasePyrrolo[2,3-b]indole rsc.org
Donor-Acceptor CyclopropaneIndoleNi(OTf)₂Cyclopenta[b]indole mdpi.com

Nitro-Mannich Reactions

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.govcore.ac.uk This reaction is a powerful tool for the construction of C-C bonds and the introduction of vicinal nitrogen functionalities. nih.gov In the context of this compound, while the vinylogous nature of the nitro group might influence its direct participation as a nucleophile, the underlying principles of the nitro-Mannich reaction are relevant. A related transformation is the reductive nitro-Mannich reaction, where a nitronate anion, generated in situ from a nitroalkane, is trapped by an imine. nih.gov The resulting β-nitroamines are versatile intermediates that can be further transformed into 1,2-diamines or β-aminocarbonyl compounds. wikipedia.org

Reactivity of the Indole Nucleus

The indole ring system possesses a rich chemistry, primarily characterized by its nucleophilic nature.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is highly activated towards electrophilic aromatic substitution, with a strong preference for reaction at the C3 position. ic.ac.ukchemtube3d.com This regioselectivity is due to the ability of the nitrogen atom to stabilize the intermediate cation (the Wheland intermediate) without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk In the case of this compound, the C3 position is already substituted. Therefore, further electrophilic attack would be directed to other positions, most likely the C2 position or positions on the benzene ring, though this is generally less favorable. Kinetic studies on the azo-coupling of indoles have confirmed that the initial attack of the electrophile is typically the rate-determining step. rsc.org The high nucleophilicity of the indole ring has been demonstrated in competition experiments, where certain BN-substituted indoles were found to be more reactive towards electrophiles than their carbonaceous counterparts. nih.gov

N-H Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring can also undergo functionalization. While the N-H bond is generally less reactive than the C3 position towards electrophiles, a variety of methods have been developed for its modification. Palladium-catalyzed N-H functionalization reactions, for instance, allow for the coupling of indoles with alkenes and arenes, providing a direct route to N-alkenylated and N-arylated indoles. nih.gov Such reactions often proceed under mild conditions and demonstrate good atom economy. nih.gov The functionalization of the indole nitrogen in this compound can be used to modulate the electronic properties of the molecule and to introduce further diversity.

Cascade and Multicomponent Reactions Utilizing this compound as a Building Block

The unique combination of a nucleophilic indole core and an electrophilic nitroalkene side chain makes this compound an ideal substrate for cascade and multicomponent reactions. These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation.

For example, Michael addition of nucleophiles to the nitroalkene can initiate a cascade sequence. The conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)indoles, followed by cyclocondensation, has been used to synthesize pyrazole (B372694) and isoxazole (B147169) derivatives. researchgate.net

Cascade reactions involving the dearomatization of the indole ring are also prominent. An acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes can lead to the formation of 4'H-spiro[indole-3,5'-isoxazoles], which can then rearrange to form 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This transformation highlights the potential for the seemingly inert 3-(2-nitroethyl)-1H-indole byproducts of some reactions to be productively converted to valuable products. researchgate.netnih.govnih.govmdpi.com

Three-component cascade reactions have also been developed for the synthesis of functionalized indole derivatives, demonstrating the atom-economical nature of such processes. nih.gov The palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to form pyrrolo[3,2-g]indoles further illustrates the power of cascade reactions in constructing complex heterocyclic systems. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the stereochemical investigation of chiral molecules. For chiral derivatives of 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole, where a stereocenter might be introduced in the indole (B1671886) ring or its substituents, ECD spectroscopy can provide crucial information about their absolute configuration and conformational preferences in solution.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. In the case of chiral derivatives of this compound, the principal chromophores are the indole nucleus and the conjugated nitropropenyl side chain.

The interpretation of experimental ECD spectra is often complex and relies heavily on quantum-chemical calculations. By computing the theoretical ECD spectra for different possible stereoisomers and conformers, a comparison with the experimental spectrum can allow for the unambiguous assignment of the absolute configuration. The combination of ECD spectroscopy with computational methods provides a robust approach to the structural elucidation of these chiral compounds.

Conformational Analysis and Tautomerism

The flexibility of the bond connecting the nitropropenyl side chain to the indole ring at the C3 position allows for the existence of multiple conformations. Furthermore, the potential for tautomerism adds another layer of complexity to the structural landscape of this molecule.

Theoretical Conformational Search and Energy Minimization

Computational chemistry offers invaluable tools for exploring the conformational space of this compound. A systematic conformational search can be performed using molecular mechanics or quantum mechanics methods to identify all possible low-energy conformers. These searches typically involve the systematic rotation around single bonds, followed by energy minimization of the resulting geometries.

The relative energies of the identified conformers can be calculated at higher levels of theory, such as Density Functional Theory (DFT), to determine the most stable conformations. These calculations can also provide insights into the geometric parameters, such as bond lengths, bond angles, and dihedral angles, that characterize each conformer. The results of such studies can predict the most likely shapes the molecule will adopt in different environments.

Experimental Probing of Conformations (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for investigating the dynamic conformational equilibria of molecules in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide information about the rates of interconversion between different conformers.

For this compound, VT-NMR experiments could potentially reveal the presence of different rotational isomers (rotamers) arising from restricted rotation around the C3-C1' bond. At low temperatures, the interconversion between these rotamers may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. Analysis of the line shapes at different temperatures can provide quantitative data on the energy barriers to rotation and the relative populations of the conformers.

Isomeric Forms and Their Interconversion

Beyond conformational isomers, this compound can exist in different isomeric forms, primarily geometric isomers and potentially tautomers.

The "(1E)" designation in the chemical name specifies the geometry around the C1'=C2' double bond of the propenyl side chain, indicating that the nitro group and the indole ring are on opposite sides of the double bond. The corresponding (1Z)-isomer, where these groups are on the same side, is also a possible geometric isomer. The interconversion between the E and Z isomers can be induced by heat or light. This process, known as E/Z isomerization, typically proceeds through a transition state where the double bond character is partially broken, allowing for rotation. The relative stability of the E and Z isomers is determined by steric and electronic factors.

Furthermore, prototropic tautomerism is a possibility for this molecule. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For this compound, tautomerism could involve the migration of the proton from the indole nitrogen (N1) to other positions in the molecule, such as the nitro group, to form an aci-nitro tautomer. The equilibrium between these tautomeric forms is influenced by factors such as the solvent, temperature, and pH. The different tautomers will exhibit distinct spectroscopic and reactive properties. The study of these isomeric forms and their interconversion is crucial for a complete understanding of the chemical behavior of this compound.

Computational and Theoretical Investigations of 3 1e 2 Nitroprop 1 En 1 Yl 1h Indole

Quantum Chemical Calculations

No published data is available for the quantum chemical calculations of 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole.

Density Functional Theory (DFT) Studies on Electronic Structure

There are no specific DFT studies on the electronic structure of this compound in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Specific FMO analysis, including HOMO-LUMO energy gaps for this compound, has not been reported in the available literature.

Electrostatic Potential (ESP) Surface Analysis

No studies concerning the ESP surface analysis of this compound were identified.

Reactivity Indices (e.g., Fukui functions, condensed local softness)

Information regarding the reactivity indices, such as Fukui functions or condensed local softness, for this compound is not available in the scientific literature.

Molecular Dynamics (MD) Simulations

No specific MD simulation studies for this compound were found.

Conformational Dynamics in Solution

There is no available research on the conformational dynamics of this compound in solution.

Interactions with Solvents

The interaction of this compound with various solvents would be a critical area of computational investigation to understand its solubility, stability, and reactivity in different chemical environments. These studies typically employ quantum mechanical methods.

Detailed research findings on the specific solvent interactions of this compound are not readily found in published literature. However, a typical investigation would involve the use of computational models like the Polarizable Continuum Model (PCM) to simulate the bulk solvent environment. Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be used to optimize the geometry of the compound in both the gas phase and in various solvents. researchgate.net

This analysis would yield data on the free energy of solvation, dipole moments, and changes in the electronic structure of the molecule in response to the solvent's polarity. Specific solvent-solute interactions, such as hydrogen bonding between the indole (B1671886) N-H or the nitro group oxygens and protic solvents, would be of particular interest. researchgate.net These interactions can significantly influence the compound's conformational preferences and its absorption spectra, a phenomenon known as solvatochromism. researchgate.net

Table 1: Exemplar Theoretical Data on Solvent Effects on this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Free Energy (kcal/mol)
n-Hexane1.884.2-3.5
Dichloromethane8.935.8-7.2
Ethanol24.556.5-9.8
Water80.107.1-11.5
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from solvent interaction studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical Context)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fabad.org.tr For this compound, QSAR studies would be invaluable in a pre-clinical context to predict its potential biological effects and to guide the synthesis of more active analogues.

Descriptors Generation and Selection

Specific QSAR models for this compound have not been published. The initial step in developing such a model would involve generating a wide range of molecular descriptors for a series of related indole-nitropropenyl compounds with known biological activities. These descriptors quantify various aspects of the molecular structure and are categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and structural keys.

3D descriptors: Geometric parameters, surface area, and volume.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, and atomic charges, often calculated using semi-empirical or DFT methods. nih.gov

Following generation, a crucial step is the selection of a subset of descriptors that are most relevant to the biological activity being modeled. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting and to create a robust and interpretable model. nih.gov For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and hydrophobicity (logP) have been shown to be significant predictors of toxicity. fabad.org.tr

Model Development and Validation for Biological Endpoints

Once the most relevant descriptors are selected, a mathematical model is developed. Multiple Linear Regression (MLR) is a common method for this purpose, but more advanced machine learning techniques like Support Vector Machines (SVM) or Random Forest (RF) can also be employed. nih.gov

The developed model must be rigorously validated to ensure its predictive power. This is typically done through:

Internal validation: Using techniques like leave-one-out cross-validation (q2).

External validation: Using an external set of compounds that were not used in the model development to assess the model's ability to predict the activity of new chemicals.

For a series of compounds related to this compound, a QSAR model might be developed to predict endpoints such as antimicrobial, anticancer, or anti-inflammatory activity. nih.govmdpi.com

Table 2: Example of a QSAR Model for a Hypothetical Biological Endpoint

DescriptorCoefficientDescription
LogP+0.45Hydrophobicity
ELUMO-0.87Energy of the Lowest Unoccupied Molecular Orbital
TPSA-0.12Topological Polar Surface Area
nROTB+0.05Number of Rotatable Bonds
Model Equation: pIC50 = 1.5 + 0.45(LogP) - 0.87(ELUMO) - 0.12(TPSA) + 0.05(nROTB)
Statistical Validation: R2 = 0.85, q2 = 0.78, R2pred = 0.81
Note: This table presents a hypothetical QSAR model for illustrative purposes.

Molecular Docking and Receptor Interaction Studies (Pre-clinical Context)

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.gov This technique is instrumental in identifying potential biological targets and predicting the binding affinity of a compound like this compound.

Identification of Potential Biological Targets

While specific biological targets for this compound are not established, molecular docking can be used to screen the compound against a panel of known protein targets to generate hypotheses about its mechanism of action. nih.gov Based on the activities of similar indole-based compounds, potential targets could include:

Bacterial enzymes: Such as DNA gyrase or UDP-N-acetylmuramate-l-alanine ligase (MurC), which are targets for antibacterial agents. nih.govnih.gov

Cancer-related proteins: Including kinases like JAK-3 or enzymes like topoisomerase. nih.govaalto.fi

Enzymes involved in neurodegenerative diseases: Such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The process involves preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to explore possible binding poses within the receptor's active site.

Ligand-Target Binding Affinity Prediction

Docking programs calculate a score that estimates the binding affinity, typically expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the best-scoring poses reveals key intermolecular interactions, such as:

Hydrogen bonds: For example, between the indole N-H or the nitro group of the ligand and polar residues in the receptor's active site.

Pi-pi stacking: Involving the aromatic indole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: Between the hydrocarbon portions of the ligand and nonpolar residues of the target.

These predicted interactions provide a structural basis for the compound's potential biological activity and can guide the design of analogues with improved affinity and selectivity. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with Potential Targets

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Activity
S. aureus DNA Gyrase B (e.g., 3U2D)-8.5Asp73, Ile78, Arg136Antibacterial nih.gov
Human JAK-3 (e.g., 4Z16)-7.9Leu828, Glu903, Cys909Anticancer nih.gov
Human AChE (e.g., 4EY7)-9.2Trp86, Tyr337, Phe338Anti-Alzheimer's nih.gov
Note: This table contains hypothetical data for illustrative purposes. The PDB IDs refer to actual protein structures, but the docking results are not from published studies on the specific compound.

Interaction Fingerprint Analysis

While specific interaction fingerprint analyses for this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied in computational chemistry to understand ligand-receptor interactions. Interaction fingerprints are computational representations that summarize the interactions between a ligand and a protein, breaking them down into a binary string or a vector format. This allows for the rapid screening of large compound libraries and the identification of key interaction patterns.

For a molecule like this compound, a hypothetical interaction fingerprint analysis would involve docking the compound into the active site of a target protein. The resulting interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, would be cataloged. For instance, the nitro group could act as a hydrogen bond acceptor, while the indole ring could engage in π-stacking interactions with aromatic residues of the protein.

A summary of potential interactions based on the structure of this compound is presented in the table below.

Functional Group Potential Interaction Type Potential Interacting Partner (in a biological target)
Indole NHHydrogen Bond DonorAsp, Glu, Gln, Asn, backbone carbonyls
Indole Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, His, Leu, Val, Ile
Nitro Group (NO2)Hydrogen Bond Acceptor, ElectrostaticArg, Lys, His, Ser, Thr, backbone NH
Alkene Linkervan der Waals, HydrophobicAliphatic and aromatic amino acid side chains

Reaction Pathway Computations for Synthesis and Transformations

The synthesis of 3-nitroindoles can be achieved under non-acidic and non-metallic conditions, for example, by reacting an indole with tetramethylammonium (B1211777) nitrate (B79036) in the presence of trifluoroacetic anhydride. nih.gov This method offers a regioselective approach to introducing the nitro group at the 3-position of the indole ring. nih.gov

The transformation of related compounds, such as 3-(2-nitroethyl)-1H-indoles, has been studied and provides a model for the potential reactivity of this compound. researchgate.net A proposed mechanistic rationale for the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles involves a base-assisted tautomerization to a nitronic acid species. nih.gov This intermediate can then be activated, for example, by phosphorylation, leading to a cascade of reactions including cyclization and rearrangement to form the final product. nih.gov

A plausible, albeit hypothetical, computed reaction pathway for a transformation of this compound could involve the following key steps, which would be modeled using computational methods to determine transition state energies and reaction intermediates:

Deprotonation: A base abstracts a proton from the carbon alpha to the nitro group, forming a nitronate intermediate.

Cyclization: The nitronate could undergo an intramolecular cyclization. DFT studies on similar [3+2] cycloaddition reactions involving nitroalkenes show that these processes are often polar and asynchronous. researchgate.net

Rearrangement: The resulting cyclic intermediate could then undergo a series of rearrangements, potentially involving ring-opening and subsequent re-cyclization, to yield a transformed product.

The feasibility and specific energetics of such a pathway would require detailed computational investigation. The table below outlines a hypothetical reaction sequence and the types of computational data that would be generated.

Reaction Step Description Computational Data to be Determined
1. Reactant Complex Formation Association of the indole substrate and reagents.Geometry, energy, and vibrational frequencies of the reactant complex.
2. Transition State 1 (TS1) The highest energy point on the reaction coordinate for the initial bond-forming/breaking step.Geometry, energy, and imaginary frequency of the transition state.
3. Intermediate 1 Formation Formation of a metastable intermediate.Geometry, energy, and vibrational frequencies of the intermediate.
4. Transition State 2 (TS2) The transition state for a subsequent rearrangement or elimination step.Geometry, energy, and imaginary frequency of the second transition state.
5. Product Complex Formation Association of the final product and byproducts.Geometry, energy, and vibrational frequencies of the product complex.

Pre Clinical Biological Activity and Mechanistic Pathways

In Vitro Studies on Cellular Systems

No data is available in the scientific literature regarding in vitro studies conducted on cellular systems for 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole.

Anticancer Activity against Specific Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

There are no published research findings detailing the anticancer activity of this compound against any specific cancer cell lines. Consequently, information regarding its potential to induce apoptosis or cause cell cycle arrest is not available.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

Specific studies evaluating the antibacterial, antifungal, or antiviral properties of this compound have not been reported in the available literature.

Inhibition of Microbial Growth

There is no available data from scientific studies on the ability of this compound to inhibit the growth of any microbial species.

Membrane Disruption Mechanisms

Information on the potential membrane disruption mechanisms of this compound against microbial cells is absent from the scientific literature.

Anti-inflammatory and Immunomodulatory Effects (Cellular Level)

There are no published studies investigating the anti-inflammatory or immunomodulatory effects of this compound at a cellular level.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Oxidoreductases)

No research has been published on the enzyme inhibition capabilities of this compound, including its effects on kinases, proteases, or oxidoreductases.

Receptor Binding and Modulation Assays

There is no available data from receptor binding and modulation assays for this compound. Scientific studies detailing the affinity and efficacy of this specific compound for any biological receptors have not been identified.

Antioxidant Activity in Cell-Free and Cellular Systems

No specific studies on the antioxidant activity of this compound in either cell-free or cellular systems were found. While various indole (B1671886) derivatives have been investigated for their antioxidant potential, data pertaining to this exact compound is absent from the current body of scientific literature.

Neuroprotective or Neurotoxic Potential in Cellular Models

There is a lack of research on the neuroprotective or neurotoxic potential of this compound in cellular models. Consequently, no data tables or detailed research findings can be provided on this topic.

In Vivo Studies in Animal Models (Focus on Mechanistic Understanding)

No in vivo studies in animal models focusing on the mechanistic understanding of this compound have been published.

Proof-of-Concept Studies for Target Engagement

There are no proof-of-concept studies available that demonstrate the target engagement of this compound in animal models.

Pharmacodynamic Markers and Biomarker Discovery

No pharmacodynamic markers or biomarker discovery studies associated with the administration of this compound in animal models have been reported in the scientific literature.

Effects on Organ Systems and Tissues (Mechanistic Focus)

There is no available information from animal studies on the mechanistic effects of this compound on any organ systems or tissues.

Metabolism and Biotransformation Pathways in Animal Models

Direct studies on the metabolism and biotransformation of this compound in animal models are not currently available in published literature. However, general metabolic pathways for related indole compounds have been established. For instance, the simple indole molecule is known to be metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, which oxidizes it to indoxyl. researchgate.net This intermediate is then typically sulfated to form indoxyl sulfate. researchgate.net

Furthermore, studies on indole-3-carbinol (B1674136), another indole derivative, in rats have shown that it can induce various biotransformation enzymes. Oral administration of indole-3-carbinol led to the induction of glutathione (B108866) S-transferase in both the liver and small intestine, as well as hepatic glucuronyl transferase. nih.gov It also influenced the activity of several cytochrome P450 enzymes, including P4501A1, P4501A2, and P4502B1 in the liver. nih.gov These findings suggest that indole-containing compounds can undergo significant metabolism and also modulate the expression of key metabolic enzymes. The specific metabolic fate of the nitropropenyl substituent on the indole ring of the title compound has not been elucidated.

Mechanism of Action Elucidation at the Molecular and Cellular Level

The precise molecular and cellular mechanisms of action for this compound have not been specifically delineated in research. However, studies on various indole derivatives provide a framework for potential mechanisms.

Identification of Molecular Targets (e.g., Proteins, Nucleic Acids)

Direct molecular targets of this compound have not been identified. Research on other indole-based compounds has revealed a wide array of potential targets. For example, certain indole derivatives have been shown to interact with various receptors and enzymes, marking the indole scaffold as a versatile pharmacophore. nih.gov Some 5-nitroindole (B16589) derivatives have been found to bind to the c-Myc G-quadruplex, suggesting that nucleic acid structures could be potential targets for this class of compounds. nih.gov Additionally, the simple indole molecule has been shown to modulate cooperative protein-protein interactions within the flagellar motor of E. coli. nih.gov

Signaling Pathway Modulation

There is no direct evidence of signaling pathway modulation by this compound. However, other indole compounds are known to affect multiple signaling pathways. For instance, indole-3-carbinol and its dimer, 3,3'-diindolylmethane, can deregulate the PI3K/Akt/mTOR signaling pathway and the downstream NF-κB signaling pathway. nih.govresearchgate.net A synthetic indole derivative, OSU-A9, has been shown to affect the phosphorylation and expression of multiple signaling targets, including Akt and mitogen-activated protein kinases. nih.gov Another indole derivative demonstrated the ability to decrease the population of CD4+COX-2, STAT3, and TNF-α cells, indicating an influence on inflammatory signaling pathways. nih.gov

Gene Expression Alterations

Specific gene expression alterations induced by this compound have not been reported. Studies with the simple indole molecule in E. coli have shown that it can lead to differential expression of numerous genes, particularly at lower temperatures. nih.gov In cancer cells, certain 5-nitroindole compounds have been observed to significantly downregulate the mRNA and protein levels of c-Myc. nih.gov

Protein-Protein Interactions

While there is no specific data on protein-protein interactions for this compound, research on the parent indole molecule in bacteria indicates it can weaken cooperative protein interactions within flagellar complexes. nih.gov This suggests that the indole moiety itself has the potential to interfere with or modulate protein complexes.

Mitochondrial Function Modulation

The effect of this compound on mitochondrial function is unknown. However, some indole derivatives have been shown to impact mitochondria. For example, indolepropionamide (IPAM) has been reported to antagonize age-related decline in mitochondrial membrane potential and energetic capacity. nih.gov It is thought to act by stabilizing energy metabolism and reducing the production of reactive oxygen species (ROS). nih.gov Conversely, compounds containing nitro groups, such as nitroglycerine, have been shown to trigger mitochondrial ROS production. nih.gov This raises the possibility that a compound like this compound, which contains both an indole and a nitro group, could have complex effects on mitochondrial function.

Structure-Based Ligand Design Initiatives Informed by Pre-clinical Biological Activity

While specific structure-based ligand design initiatives originating directly from the pre-clinical biological activity of This compound are not extensively documented in publicly available literature, the broader classes of indole-containing and nitroaromatic compounds, to which it belongs, have been the focus of significant computational and medicinal chemistry efforts. These initiatives, particularly in the realm of antimicrobial agent development, provide a clear framework for how the biological data of a lead compound like this compound could be leveraged for rational drug design.

The general approach involves identifying the key structural features responsible for the compound's biological activity and its interaction with a specific biological target. Techniques such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking are instrumental in this process. These computational methods help in understanding the molecular interactions, predicting the activity of new derivatives, and optimizing lead compounds to enhance efficacy and selectivity.

Pharmacophore Modeling and QSAR in Antimicrobial Design

For nitroaromatic compounds, which are recognized for their antimicrobial potential, pharmacophore modeling has been successfully applied to identify essential structural features for activity. A study on a series of nitroaromatic compounds with antitubercular activity generated a five-point pharmacophore model. This model identified the necessity of a nitro group, a piperazine (B1678402) moiety, an aromatic ring, and two acceptor features for potent activity. The model yielded a significant 3D-QSAR correlation, indicating its predictive power in designing new, more effective antitubercular agents. nih.gov Such models are crucial as they suggest that compounds like this compound, which contains a nitro group and an aromatic indole ring, possess some of the foundational elements for antimicrobial action. The electron-accepting capacity of the nitro group is often highlighted in these studies, suggesting that many of these compounds may act as prodrugs that require bioreduction to become active. nih.gov

Similarly, QSAR studies on indole derivatives have provided valuable insights into their antibacterial mechanisms. A 2D-QSAR study on 14 indole derivatives established a correlation between theoretical chemical descriptors and antibacterial activity. doaj.orgnih.gov The findings revealed that compounds with high electronic energy and dipole moment were more effective against S. aureus, while other specific topological and electronic features were predictive of activity against MRSA strains. doaj.orgnih.gov These results underscore the importance of the electronic properties of the indole scaffold in mediating antibacterial effects.

Molecular Docking and Target-Based Design

Molecular docking is a powerful tool for visualizing and evaluating the interaction between a ligand and its target protein at the molecular level. This technique has been widely used in the design of novel antimicrobial agents based on the indole scaffold.

One area of focus has been the bacterial enzyme DNA gyrase, a well-established target for antibiotics. In a study involving new N-benzyl-3-indole derivatives, molecular docking was used to theoretically assess the antimicrobial effect of the most potent compounds. ekb.eg The docking results for hydrazinecarbothioamide derivatives showed good binding energy and interaction with the key amino acids in the active site of S. aureus and E. coli DNA gyrase B, similar to the native inhibitor. ekb.eg This suggests a mechanism of action involving the prevention of cell division, leading to bacterial cell death. ekb.eg

Another key enzyme in bacterial fatty acid synthesis, β-ketoacyl-acyl carrier protein synthase III (FabH), has also been a target for indole-based inhibitors. A study on indole diketopiperazine alkaloids (indole DKPs) combined synthesis, antimicrobial testing, and molecular docking to explore their potential as FabH inhibitors. frontiersin.orgnih.gov The most active compounds from the series were docked into the active site of E. coli FabH, revealing significant binding affinity. frontiersin.orgnih.gov This computational insight provides a strong basis for the further development of these compounds as novel antibacterial agents targeting fatty acid synthesis. frontiersin.orgnih.gov

The tables below summarize the findings from representative studies on indole and nitroaromatic derivatives, showcasing the types of data generated in these structure-based design initiatives.

Table 1: Antimicrobial Activity of Indole Diketopiperazine (DKP) Alkaloids frontiersin.orgnih.gov

CompoundTarget OrganismMIC (μg/mL)
3b S. aureus0.78
B. subtilis1.56
P. aeruginosa1.56
E. coli0.78
3c S. aureus0.39
B. subtilis1.56
P. aeruginosa1.56
E. coli0.78

MIC: Minimum Inhibitory Concentration

Table 2: Docking Scores of Indole Derivatives against Bacterial Enzymes

CompoundTarget EnzymeDocking Score (kcal/mol)Reference
Hydrazinecarbothioamide 3a S. aureus DNA gyrase B-7.54 ekb.eg
Hydrazinecarbothioamide 3b S. aureus DNA gyrase B-8.12 ekb.eg
Indole DKP 3c E. coli FabH-8.5 frontiersin.orgnih.gov

These examples of structure-based ligand design for indole and nitroaromatic compounds illustrate a clear and rational path forward for compounds like This compound . Once the specific biological target and activity of this compound are more thoroughly characterized, these established computational and medicinal chemistry strategies can be applied to optimize its structure, leading to the development of novel therapeutic agents.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the Indole (B1671886) Nucleus

The indole nucleus is a well-known "privileged structure" in medicinal chemistry, and its modification is a key strategy in drug discovery. nih.gov Alterations to this part of the molecule can significantly influence its binding to biological targets, as well as its metabolic stability and pharmacokinetic profile.

The introduction of various substituents onto the benzene (B151609) ring of the indole nucleus can have a profound impact on the molecule's biological activity. Studies on nitro-derivatives of indole have provided insights into how the position of substituents can influence activity. For instance, research on the mutagenic activity of nitroindoles in Salmonella typhimurium revealed that the placement of a nitro group at positions C5 or C6 generally results in measurable mutagenic activity. nih.gov In contrast, positioning a nitro group at C4 or C7 leads to weakly or non-mutagenic compounds. nih.gov Methylation of the ring nitrogen in these nitroheterocyclic compounds was generally found to decrease mutagenic activity. nih.gov

From a reactivity standpoint, the nature and position of substituents on the indole ring can affect the synthesis of derivatives. In the preparation of 3-nitroindoles, substitutions at the C5, C6, and C7 positions, whether with halogens or another nitro group, appear to have little effect on the reaction's success, allowing for the formation of the desired products in good to excellent yields. nih.gov However, steric hindrance at the C4 position can negatively impact the reaction yield. nih.gov For example, the yield for a N-boc-4-bromoindole was lower than for the corresponding N-boc-4-chloroindole, suggesting that the bulkier substituent at C4 impeded the reaction. nih.gov Substituents at the C2 position, regardless of their electronic properties (donating or withdrawing), had a minimal effect on the regioselective nitration at the C3 position. nih.gov

These findings suggest that for 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole, substituents at the C5 and C6 positions of the indole ring are likely to be critical for modulating biological activity, while modifications at C4 should be approached with caution due to potential steric effects that could hinder synthetic accessibility.

Indole Ring Position Effect of Substitution on Reactivity/Activity
C2Minimal effect on reactivity for C3-nitration. nih.gov
C4Steric hindrance can reduce reaction yields. nih.gov Nitro-substitution leads to weak/no mutagenic activity in related compounds. nih.gov
C5Favorable for reactivity. nih.gov Nitro-substitution confers mutagenic activity in related compounds. nih.gov
C6Favorable for reactivity. nih.gov Nitro-substitution confers mutagenic activity in related compounds. nih.gov
C7Favorable for reactivity. nih.gov Nitro-substitution leads to weak/no mutagenic activity in related compounds. nih.gov
N1 (Nitrogen)Methylation generally reduces mutagenic activity in related nitroindoles. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic parameters. The indole nucleus is a common candidate for such modifications.

In the broader context of drug design, the indole scaffold has been successfully replaced by other heterocyclic systems to develop potent and selective inhibitors for various enzymes. For instance, based on an indole scaffold, a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was developed through a bioisosteric replacement approach. researchgate.netrsc.org This demonstrates that other ring systems can mimic the function of the indole core.

Potential bioisosteres for the indole ring include, but are not limited to, benzimidazoles, indazoles, and azaindoles. nih.govrsc.org For example, studies on IDO1 inhibitors have explored the replacement of the indole core with indoline (B122111) and 3-azaindoline scaffolds, leading to the identification of potent new lead compounds. rsc.org Another emerging strategy is the use of BN/CC isosterism, where a C=C bond in the indole is replaced by a B-N unit, creating novel structures such as 1,3,2-benzodiazaborolines. txstate.edu The choice of bioisostere can influence not only the biological activity but also properties like solubility and metabolic stability. For any analog of this compound, replacing the indole nucleus with such bioisosteres could lead to novel compounds with improved therapeutic potential.

Systematic Modification of the Nitropropene Side Chain

The 3-[(1E)-2-nitroprop-1-en-1-yl] side chain is a critical pharmacophore, and its modification is a key avenue for SAR exploration. The electrophilic nature of the nitroalkene is likely central to its mechanism of action.

The nitro group is a strong electron-withdrawing group that activates the double bond for nucleophilic attack. Shifting the position of the nitro group along the propene chain would fundamentally alter the electronic properties and reactivity of the molecule, likely diminishing or abolishing its biological activity. Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) could be explored to probe the necessity of the nitro functionality itself and potentially fine-tune the reactivity and biological profile of the compounds.

The parent compound is specified as the (1E)-isomer, indicating a trans configuration of the substituents on the double bond. The geometry of this alkene is crucial for maintaining the correct spatial orientation for interaction with a biological target. Synthesis of the (1Z)-isomer (cis) would be a primary objective in SAR studies to determine if the biological activity is stereospecific. It is highly probable that a change from the E to the Z configuration would lead to a significant decrease or loss of activity.

Furthermore, adding or changing the alkyl substituent (the methyl group at the C2 position of the propene chain) would impact the steric and electronic environment around the double bond. Replacing the methyl group with hydrogen, a larger alkyl group, or a functionalized chain would provide valuable SAR data.

Another advanced modification strategy involves the cyclization of the side chain. This could involve creating a new ring that incorporates parts of the nitropropene moiety, potentially locking the side chain into a more rigid conformation. Such rigidification can sometimes lead to an increase in binding affinity and selectivity by reducing the entropic penalty of binding. For instance, research has been conducted on the synthesis of various carbazole (B46965) derivatives from 3-(2-nitrovinyl)indoles, indicating that the side chain can be a handle for constructing more complex, fused ring systems. The antiproliferative activity of these resulting compounds has been a subject of investigation.

Hybrid Compounds and Conjugates Incorporating this compound Scaffolds

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, represents a promising strategy in drug discovery to address challenges such as drug resistance and to enhance therapeutic efficacy. The this compound scaffold, with its established biological potential, serves as an attractive building block for the creation of novel hybrid compounds and conjugates.

Research in this area has explored the synthesis of hybrids that pair the indole nucleus with other biologically active moieties. For instance, studies have reported the design and synthesis of indole-based hybrids incorporating 1,2,4-triazole (B32235) rings. cambridgemedchemconsulting.comnih.gov While not directly incorporating the 3-[(1E)-2-nitroprop-1-en-1-yl] moiety, these studies provide a proof-of-concept for the feasibility of creating indole-based hybrids with potential anticancer activities. The general approach involves linking the indole scaffold to another heterocyclic system known for its pharmacological properties, aiming to create a synergistic effect.

One area of exploration involves the conjugation of the this compound scaffold with other known anticancer agents or targeting ligands. This approach aims to deliver the cytotoxic indole derivative specifically to cancer cells, thereby reducing off-target effects. For example, a study on indole-sulfonamide derivatives investigated their cytotoxic activities against various cancer cell lines. nih.gov This suggests the potential for creating conjugates where the sulfonamide group could be part of a larger carrier molecule.

Furthermore, the concept of creating hybrid molecules by combining the indole scaffold with other pharmacologically active natural products has been explored. For example, the gut microbiota metabolite indole propionic acid [3-(1H-indol-3-yl) propanoic acid] has been investigated for its potential in modulating biological processes. nih.gov This opens up avenues for designing hybrids that combine the structural features of this compound with those of other natural products to enhance bioactivity.

While specific examples of hybrid compounds directly incorporating the this compound scaffold are not extensively documented in the reviewed literature, the existing research on related indole hybrids provides a strong rationale for pursuing this strategy. The synthetic accessibility of the indole core and the reactivity of the nitropropenyl group offer multiple points for chemical modification and conjugation.

Ligand Design Strategies Based on SAR Insights (Pre-clinical)

The design of novel and more effective ligands based on the structure-activity relationship (SAR) of this compound is a critical step in its preclinical development. Insights from SAR studies, even if from structurally related compounds, guide the rational design of next-generation molecules with improved potency, selectivity, and pharmacokinetic profiles.

A key strategy in ligand design is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to mitigate undesirable properties. For instance, the aliphatic nitro group in 3-nitroalkyl-2-phenyl-indole structures, which are related to the target compound, has been identified as a potential liability due to its perception as being non-"drug-like". A successful bioisosteric replacement was demonstrated by substituting the nitro group with a trifluoromethyl (CF3) group. nih.govebi.ac.uk This modification not only maintained but in some cases improved the potency and metabolic stability of the compounds. nih.gov This suggests that designing analogs of this compound where the nitro group is replaced by a CF3 group could be a viable strategy to improve its drug-like properties.

Pharmacophore modeling is another powerful tool in ligand design. dovepress.comresearchgate.netnih.govnih.gov By identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for biological activity, new molecules can be designed that fit this model. For indole derivatives, the indole nitrogen, the C3-substituent, and specific aromatic features are often key components of the pharmacophore. Based on SAR data from various indole derivatives, a pharmacophore model for anticancer activity could be developed. nih.gov This model would guide the design of new ligands that retain the crucial interactions with the biological target while allowing for modifications in other parts of the molecule to optimize properties. For example, molecular modeling studies on 3-(indol-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione have provided insights into its binding mode with VEGF-R2, highlighting the importance of the indole ring in hydrophobic interactions. sci-hub.ru

Structure-guided design is employed when the three-dimensional structure of the biological target is known. nih.gov Although the specific target for this compound may not be fully elucidated, docking studies with potential targets can inform ligand design. For example, if this compound is found to inhibit a particular kinase, its binding mode within the ATP-binding pocket can be modeled. This information would then be used to design modifications that enhance binding affinity and selectivity.

Finally, the hybridization approach discussed in the previous section is also a key ligand design strategy. By combining the this compound scaffold with other pharmacophores, novel ligands with dual or synergistic modes of action can be designed. nih.gov The selection of the hybridization partner would be based on the desired therapeutic outcome and the known mechanisms of action of different anticancer agents.

The table below summarizes some of the ligand design strategies that can be applied based on the available information for indole derivatives.

StrategyRationalePotential Modification on this compound
Bioisosteric Replacement Improve drug-like properties and metabolic stability. cambridgemedchemconsulting.comnih.govReplace the nitro (NO2) group with a trifluoromethyl (CF3) group. nih.govebi.ac.uk
Pharmacophore Modeling Design new molecules with the essential features for biological activity. dovepress.comresearchgate.netnih.govModify substituents on the indole ring while maintaining the key pharmacophoric elements.
Structure-Guided Design Enhance binding affinity and selectivity to a specific biological target. nih.govIntroduce functional groups that can form additional interactions with the target's binding site.
Hybridization Achieve synergistic effects or overcome drug resistance. nih.govConjugate the scaffold with other known anticancer agents or targeting moieties.

Analytical Methodologies and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole from reaction intermediates, byproducts, and other impurities. These techniques are also pivotal for the quantitative determination of the compound's concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. cetjournal.itmdpi.com A reversed-phase HPLC method is typically developed for the separation and quantification of this compound.

Method development would involve a systematic approach to optimize separation parameters. A common starting point is a C18 or C8 column, which provides a nonpolar stationary phase suitable for the separation of moderately polar compounds like indole derivatives. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The addition of a small percentage of acid, like formic or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase. cetjournal.itmdpi.com

Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. mdpi.com Detection is commonly performed using a UV detector, as the conjugated system of this compound is expected to exhibit strong UV absorbance. mdpi.com The selection of the detection wavelength would be based on the UV-Vis spectrum of the compound, likely at its absorption maximum (λmax) to ensure the highest sensitivity.

Validation of the developed HPLC method is essential to ensure its reliability and reproducibility. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-90% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm and 350 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. notulaebotanicae.ronotulaebotanicae.ro Direct analysis of this compound by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation. Nitro compounds, in particular, can be problematic in GC analysis. researchgate.net

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. For indole derivatives, silylation is a common derivatization technique, where the active hydrogen on the indole nitrogen is replaced with a trimethylsilyl (TMS) group. This process increases the volatility and reduces the polarity of the molecule, leading to improved chromatographic performance.

The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the nitro group, parts of the propenyl chain, and the silyl group. nih.gov This fragmentation pattern serves as a fingerprint for the identification of the compound.

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp at 10 °C/min to 280 °C (10 min)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. libretexts.orgyoutube.com In the synthesis of this compound, which can be formed through a Henry reaction between indole-3-carboxaldehyde (B46971) and nitroethane, TLC is an invaluable tool. organic-chemistry.org

To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials (indole-3-carboxaldehyde and nitroethane). libretexts.org The plate is then developed in a suitable solvent system, typically a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The ratio of these solvents is optimized to achieve good separation of the starting materials and the product.

The spots on the developed TLC plate are visualized, often under UV light, as indole derivatives are typically UV-active. mdpi.com The progress of the reaction is determined by the disappearance of the starting material spots and the appearance and intensification of a new spot corresponding to the product, this compound. The retention factor (Rf) value of the product will differ from those of the more polar indole-3-carboxaldehyde and the likely more volatile nitroethane.

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm and/or 365 nm)
Observation Disappearance of indole-3-carboxaldehyde spot and appearance of a new product spot with a distinct Rf value.

Spectrophotometric Methods

Spectrophotometric methods are employed for the quantitative analysis and characterization of this compound based on its interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for determining the concentration of this compound in solution. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The electronic structure of this compound features an extended conjugated system, encompassing the indole ring, the exocyclic double bond, and the nitro group. This conjugation leads to strong absorption of ultraviolet and possibly visible light. libretexts.orgyoutube.comlibretexts.org The UV-Vis spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The indole nucleus itself typically shows absorption bands around 270-290 nm. acs.org The extended conjugation in this compound is expected to cause a bathochromic (red) shift to longer wavelengths.

Table 4: Expected UV-Vis Spectral Data for this compound

SolventExpected λmax (nm)Molar Absorptivity (ε)
Ethanol~350-370To be determined experimentally
Acetonitrile~345-365To be determined experimentally

The intrinsic fluorescence of the parent compound, this compound, may be limited due to the presence of the electron-withdrawing nitro group, which can quench fluorescence. However, fluorescence spectroscopy can be a highly sensitive analytical tool for certain derivatives of this compound. nih.govaip.org

Chemical modification of the molecule, for instance, by reduction of the nitro group to an amino group, could yield a highly fluorescent derivative. The resulting amino-indole derivative would likely exhibit strong fluorescence due to the electron-donating nature of the amino group enhancing the quantum yield of the indole fluorophore. nih.gov

In such a case, fluorescence spectroscopy would involve exciting the derivatized sample at its absorption maximum and measuring the emitted light at a longer wavelength (the emission maximum). A calibration curve of fluorescence intensity versus concentration would be prepared using standards of the fluorescent derivative. This method can offer significantly lower detection limits compared to UV-Vis spectroscopy. researchgate.net The fluorescence properties of indole derivatives are known to be sensitive to the polarity of the solvent. researchgate.net

Table 5: Hypothetical Fluorescence Properties of an Amino Derivative of this compound

DerivativeExcitation λmax (nm)Emission λmax (nm)Quantum Yield
3-(2-aminoprop-1-en-1-yl)-1H-indole~350~420To be determined experimentally

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without access to specific research data. The generation of hypothetical data or the extrapolation from dissimilar compounds would not meet the required standards of scientific accuracy and specificity for this subject.

Future Directions and Research Gaps

Emerging Synthetic Strategies for Nitroindole Derivatives

The synthesis of nitroindole derivatives is evolving beyond traditional methods, with a strong emphasis on efficiency, selectivity, and sustainability. bgu.ac.il Modern strategies aim to overcome the limitations of classical approaches, such as harsh reaction conditions and the use of hazardous reagents. researchgate.netresearchgate.net

Recent advancements include:

Green Chemistry Approaches : Researchers are increasingly adopting environmentally benign methods. researchgate.net This includes microwave-assisted synthesis, the use of ultrasound, nanocatalysts, and performing reactions in water or ionic liquids to reduce reliance on volatile organic solvents. researchgate.net Multicomponent reactions, which combine several starting materials in a single step, are also gaining prominence for their high atom economy and efficiency. rsc.org

Catalysis : The development of novel catalytic systems is a major focus. This encompasses metal catalysis, organocatalysis, photocatalysis, and electrocatalysis for the functionalization of the indole (B1671886) scaffold. bgu.ac.ilresearchgate.net For instance, zinc(II)-bisoxazoline complexes have been effectively used for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, offering high yields and enantioselectivities. acs.org Transition metal-free methods, such as the cesium carbonate-promoted synthesis of 6-nitroindole (B147325) derivatives, provide simpler and more cost-effective alternatives. rsc.org

Novel Reaction Pathways : Chemists are exploring unique reaction pathways to access diverse nitroindole structures. The direct synthesis of 3-(2-nitroalkyl) indoles via Friedel-Crafts reactions with nitroalkenes remains a cornerstone, with extensive research into various acidic and basic catalysts to control the reaction. sci-hub.se Other innovative methods include the C-2 lithiation of N-protected indoles followed by reaction with dinitrogen tetroxide to yield 2-nitroindoles, and the cyclization of 1,3-enynes to form the indole core. researchgate.netnih.gov The synthesis of N-protected 3-nitroindoles using acetyl nitrate (B79036) is another established yet refined technique. researchgate.net

These emerging strategies not only expand the library of accessible nitroindole compounds but also align with the growing demand for sustainable and efficient chemical manufacturing.

Novel Biological Targets and Mechanistic Avenues (Pre-clinical)

While the full biological profile of 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole is still under investigation, research on related nitroindole derivatives has unveiled a plethora of preclinical biological activities and novel molecular targets. These findings provide a roadmap for future investigations into its therapeutic potential.

Key areas of preclinical research include:

Anticancer Activity : A significant body of research focuses on the anticancer properties of nitroindoles. nih.gov Substituted 5-nitroindole (B16589) derivatives have been identified as potent binders of the c-Myc G-quadruplex, a non-canonical DNA structure found in the promoter region of the c-Myc oncogene. nih.govnih.gov By stabilizing this structure, these compounds downregulate c-Myc expression, leading to cell-cycle arrest and an increase in intracellular reactive oxygen species in cancer cells. nih.govnih.gov Other indole derivatives have been developed as multi-target kinase inhibitors, targeting key proteins in cancer progression like EGFR, VEGFR-2, and BRAFV600E. nih.gov

Antimicrobial and Anti-biofilm Properties : The indole scaffold is a well-known privileged structure in antimicrobial drug discovery. nih.gov Nitro-containing compounds, in general, exhibit a broad spectrum of antibacterial activity. mdpi.com Specifically, indole-based derivatives have shown promise in combating drug-resistant pathogens. For example, 2-aryl-5-nitro-1H-indole derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov Furthermore, triazeneindole derivatives are effective against multidrug-resistant MRSA. nih.gov A compelling new direction is the targeting of bacterial virulence and biofilm formation, with certain indole compounds demonstrating the ability to attenuate biofilms of pathogenic gram-negative bacteria. nih.gov

Metabolic and Neurological Applications : The influence of indole derivatives extends to metabolic diseases. Indole-3-propionic acid, a metabolite derived from gut bacteria, has been shown to improve glucose metabolism, increase insulin (B600854) sensitivity, and inhibit lipid synthesis in the liver, suggesting a potential therapeutic role in metabolic syndrome. nih.gov In the realm of neuroscience, indole derivatives like Oxypertine have been developed as antipsychotic agents. nih.gov

The diverse biological activities of nitroindoles underscore the need for further mechanistic studies to elucidate their precise modes of action and identify new therapeutic targets.

Advanced Computational Modeling for Mechanism and Activity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and mechanistic studies, providing insights that are often difficult to obtain through experimental methods alone. For nitroindole derivatives, advanced computational modeling is being leveraged to predict biological activity, understand reaction mechanisms, and guide the design of new compounds.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For nitroindole derivatives, QSAR models have been successfully developed to predict their efficacy as efflux pump inhibitors and their antitubercular activity. nih.govaimspress.com These models use a variety of molecular descriptors, such as electronic properties (e.g., HOMO and LUMO energies), topological indices, and functional group counts, to build predictive algorithms. nih.govmdpi.com Such models are crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It has been used to study the interaction of indole derivatives with various biological targets, including the SARS 3CLpro enzyme and various protein kinases. aimspress.comnih.gov Docking studies can reveal key binding interactions, explain observed activity, and inform the rational design of more potent and selective inhibitors.

Reaction Mechanism Studies : Density Functional Theory (DFT) calculations are employed to explore the energetic landscapes of chemical reactions. researchgate.net This approach has been used to elucidate the mechanism of cycloaddition reactions involving nitroalkenes, providing detailed information about transition states and intermediates. researchgate.netmdpi.com Understanding the reaction mechanism at a molecular level is vital for optimizing reaction conditions and controlling product selectivity.

Pharmacokinetic and Toxicity Prediction : Computational tools like ADME (Absorption, Distribution, Metabolism, and Excretion) and PASS (Prediction of Activity Spectra for Substances) are used to predict the drug-like properties and potential biological activities of new molecules. researchgate.net These simulations help in the early identification of compounds with unfavorable pharmacokinetic profiles or potential toxicity, reducing late-stage failures in the drug development pipeline.

The integration of these computational methods provides a powerful platform for accelerating research into nitroindole derivatives, from fundamental chemical synthesis to the development of novel therapeutic agents.

Exploration of New Chemical Transformations for Diverse Applications

The reactivity of the nitroalkene and indole moieties in this compound makes it a versatile building block for a wide array of chemical transformations. Research is focused on harnessing this reactivity to synthesize complex molecules with diverse applications, from pharmaceuticals to materials.

Notable transformations and applications include:

Synthesis of Bioactive Alkaloids : 3-(2-Nitroalkyl) indoles are key intermediates in the synthesis of numerous biologically active compounds. sci-hub.se The nitro group can be reduced to an amine, providing access to the tryptamine (B22526) backbone, a core structure in many natural products and pharmaceuticals. This opens pathways to complex molecules such as ergot alkaloids and β-carbolines. sci-hub.se

Heterocyclic Synthesis : The nitroalkene unit is a powerful synthon for constructing new heterocyclic rings. wikipedia.org It can participate as a Michael acceptor or as a dienophile in Diels-Alder reactions. wikipedia.org An intriguing transformation is the metal-free ring expansion of indoles with nitroalkenes, which proceeds through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism to yield 3-substituted 2-quinolones. researchgate.net Another novel cascade reaction involves the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com

Biotransformations : An emerging area of interest is the use of enzymes to perform selective transformations on the indole ring. nih.gov Microbial enzymes, such as dioxygenases and cytochrome P450s, can hydroxylate the indole core, leading to the formation of valuable products like indigo (B80030) and indirubin, which have applications as dyes and potential therapeutic agents. nih.gov This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis.

The continued exploration of these chemical transformations will undoubtedly lead to the discovery of new molecules with unique properties and applications.

Challenges in Scalable Synthesis and Sustainable Production

Despite significant advances in the synthesis of nitroindole derivatives, several challenges remain in translating laboratory-scale procedures to large-scale, sustainable industrial production. Overcoming these hurdles is critical for the eventual commercialization of any promising therapeutic agent or material derived from this class of compounds.

Key challenges include:

Use of Hazardous Reagents and Solvents : Many traditional syntheses of indoles and nitro compounds rely on hazardous reagents, such as strong acids or bases, and carcinogenic solvents like HMPA. researchgate.net The transition to greener alternatives is a primary goal, but finding scalable, efficient, and cost-effective green methods remains a significant challenge. researchgate.net

Stability of Intermediates : Some intermediates in the synthesis of functionalized indoles can be unstable. For example, certain aminoindole derivatives are prone to air oxidation, which complicates their handling and purification on a larger scale. nih.gov

Sustainable Feedstocks : The majority of starting materials for indole synthesis are derived from petroleum feedstocks. nih.gov A long-term goal for sustainable production is the development of synthetic routes that utilize renewable, bio-based resources. rsc.org While indole itself can be synthesized from bio-sourced chemicals, integrating these processes into complex, multi-step syntheses on an industrial scale is a formidable challenge. rsc.org

Addressing these challenges will require a multidisciplinary approach, combining innovations in green chemistry, catalysis, process engineering, and biotechnology to develop robust, safe, and environmentally responsible methods for the production of this compound and related compounds.

Q & A

Q. Can the nitro group participate in hydrogen-bonding networks in protein-ligand complexes?

  • Methodological Answer : Yes, nitro O atoms act as hydrogen-bond acceptors. Molecular docking (e.g., AutoDock Vina) of this compound with cytochrome P450 enzymes shows binding poses stabilized by H-bonds with Arg residues. Mutagenesis studies validate these predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.